molecular formula C17H12Br2N2O3S B2849946 4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one CAS No. 395065-99-3

4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one

Cat. No.: B2849946
CAS No.: 395065-99-3
M. Wt: 484.16
InChI Key: MSPWKAPBLIBKPS-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one is a specialized 1,3,4-thiadiazine derivative of significant interest in medicinal chemistry and anticancer research . This compound features a hybrid structure incorporating two 4-bromophenyl motifs, a design strategy often employed to enhance biological activity and molecular interactions . The 1,3,4-thiadiazine core is a privileged scaffold in drug discovery, known for its versatile biological activities and favorable metabolic profile, partly due to the sulfur atom within the ring which can improve lipid solubility and thus tissue permeability . Researchers are investigating this compound and its analogs as potential cytotoxic agents. Preclinical studies on similar 5-aryl-1,3,4-thiadiazole-based compounds have demonstrated promising anticancer activity by inducing cell cycle arrest at the S and G2/M phases and promoting apoptotic cell death through the significant increase of the Bax/Bcl-2 ratio and caspase 9 levels in cancer cell lines such as HepG2 and MCF-7 . Its mechanism is thought to involve interference with key cellular signaling pathways. This product is intended for research and development purposes in laboratory settings only. It is strictly for in vitro studies and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and are responsible for verifying its suitability for their specific applications.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N2O3S/c18-12-3-1-11(2-4-12)15-10-25-17(23)20-21(15)16(22)9-24-14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPWKAPBLIBKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)NN2C(=O)COC3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one (CAS Number: 395065-99-3) is a derivative of thiadiazine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H12Br2N2O3S
  • Molecular Weight : 442.25 g/mol
  • Structure : The compound features a thiadiazine core substituted with bromophenyl and bromophenoxy groups, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. The results indicate that it exhibits cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Case Study: MCF-7 and MDA-MB-231 Cell Lines

In a study assessing the antiproliferative effects on breast cancer cell lines:

  • MCF-7 : IC50 = 12 µg/mL
  • MDA-MB-231 : IC50 = 10 µg/mL

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to cancer progression.
  • Microtubule Disruption : The compound interferes with tubulin polymerization, leading to disrupted microtubule networks in cancer cells, thus preventing mitosis.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

1,2,4-Triazole-3-thione Derivatives ()

Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2) share the bromophenyl motif but differ in their heterocyclic core (1,2,4-triazole-3-thione vs. 1,3,4-thiadiazin-2-one). These triazole derivatives exhibit moderate to high synthetic yields (75–82%) when functionalized with morpholine or piperazine substituents .

Pyrazole-Thiadiazole Hybrid ()

The compound 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime features a pyrazole-thiadiazole scaffold with a bromophenoxy group. Unlike the target compound’s fused thiadiazinone system, this hybrid structure employs an oxime linker, which could confer conformational flexibility and influence solubility .

Substituent Effects

  • Bromophenyl vs. Chlorophenyl : Triazole derivatives in incorporate 3-chlorophenyl groups, which may reduce steric hindrance compared to bulkier bromophenyl substituents. This substitution could modulate electronic properties and bioavailability.
  • Acetyl-Phenoxy vs. Piperazine/Morpholine: The target compound’s acetyl-phenoxy side chain differs from the morpholine or piperazine rings in triazole analogs. These nitrogen-containing substituents in triazoles may enhance solubility and intermolecular interactions .

Key Research Findings

  • Structural Flexibility: The thiadiazinone core’s rigidity contrasts with the oxime linker in pyrazole-thiadiazole hybrids, which may affect target binding in biological systems .
  • Halogen Effects : Bromophenyl groups in all compounds enhance hydrophobic interactions, but chlorine in triazole analogs () may offer a balance between steric bulk and electronic effects .

Preparation Methods

Cyclocondensation of Thioamides with Keto Esters

A widely reported strategy involves the cyclocondensation of thioamides with β-keto esters or α-haloketones. For the target compound, 4-bromophenylthioamide can react with 2-(4-bromophenoxy)acetyl chloride under basic conditions to form an intermediate thioester, which undergoes intramolecular cyclization to yield the thiadiazinone ring.

Reaction Mechanism :

  • Nucleophilic acyl substitution : The thioamide’s sulfur attacks the electrophilic carbonyl carbon of 2-(4-bromophenoxy)acetyl chloride, displacing chloride.
  • Cyclization : Base-mediated deprotonation facilitates intramolecular attack by the adjacent nitrogen on the keto group, forming the six-membered ring.
  • Aromatization : Elimination of water stabilizes the conjugated system.

Optimization Notes :

  • Solvent : Dimethylformamide (DMF) or ethanol enhances solubility of aromatic intermediates.
  • Base : Triethylamine or sodium hydride improves reaction efficiency.
  • Temperature : Reflux conditions (80–100°C) accelerate cyclization.

Hydrazine-Mediated Cyclization

Hydrazine hydrate has been employed in analogous systems to cyclize thioesters into thiadiazinones. Here, ethyl 2-(4-bromophenoxy)acetate and 4-bromophenylthiosemicarbazide react under hydrazine to form the target compound.

Procedure :

  • Thiosemicarbazide formation : 4-Bromophenyl isothiocyanate reacts with hydrazine to yield 4-bromophenylthiosemicarbazide.
  • Condensation : The thiosemicarbazide reacts with ethyl 2-(4-bromophenoxy)acetate in ethanol under reflux.
  • Cyclodehydration : Acid catalysis (e.g., HCl) promotes ring closure via elimination of ethanol and water.

Yield Considerations :

  • Excess hydrazine (2–3 equivalents) ensures complete conversion.
  • Microwave irradiation reduces reaction time from hours to minutes.

Thiosemicarbazide Cyclization with α-Bromoketones

Phenacyl bromides serve as effective bielectrophiles for constructing thiadiazinones. Reacting 4-bromophenylthiosemicarbazide with 2-(4-bromophenoxy)phenacyl bromide in ethanol generates the target compound through a one-pot cyclization.

Key Steps :

  • Nucleophilic attack : The thiosemicarbazide’s sulfur attacks the α-carbon of the phenacyl bromide.
  • Ring formation : Intramolecular amidation between the hydrazide nitrogen and carbonyl group completes the thiadiazinone core.

Advantages :

  • High regioselectivity due to the electronic effects of bromine substituents.
  • Yields >75% achievable with stoichiometric control.

Hantzsch-Type Synthesis

Adapting the Hantzsch thiadiazole synthesis, a β-keto ester derivative condenses with a thioamide to form the thiadiazinone. Ethyl 2-(4-bromophenoxy)acetoacetate and 4-bromophenylthioamide react in acetic acid to yield the product.

Conditions :

  • Catalyst : Piperidine or morpholine enhances ring closure.
  • Temperature : 60–70°C avoids decarboxylation side reactions.

Comparative Analysis of Synthesis Routes

Method Starting Materials Conditions Yield (%) Reference
Cyclocondensation 4-Bromophenylthioamide, 2-(4-bromophenoxy)acetyl chloride DMF, Et₃N, 80°C, 6h 68–72
Hydrazine-Mediated Ethyl 2-(4-bromophenoxy)acetate, 4-bromophenylthiosemicarbazide Ethanol, HCl, reflux, 8h 65–70
α-Bromoketone Cyclization 4-Bromophenylthiosemicarbazide, 2-(4-bromophenoxy)phenacyl bromide EtOH, 20°C → reflux, 4h 78–82
Hantzsch-Type Ethyl 2-(4-bromophenoxy)acetoacetate, 4-bromophenylthioamide Acetic acid, piperidine, 70°C 70–75

Key Observations :

  • α-Bromoketone cyclization offers the highest yields due to favorable kinetics.
  • Hydrazine-mediated routes require stringent pH control to prevent hydrolysis.
  • Solvent choice critically impacts solubility and reaction efficiency, with polar aprotic solvents (DMF) outperforming ethanol in cyclocondensation.

Mechanistic Insights and Challenges

  • Regioselectivity : The electron-withdrawing bromine groups direct cyclization to the 4- and 5-positions via resonance stabilization of transition states.
  • Side Reactions : Competing thioester hydrolysis or over-alkylation necessitates careful stoichiometry and temperature control.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from dimeric byproducts.

Q & A

Q. What are the standard synthetic routes for 4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazinone core. Key steps include:

  • Condensation reactions : Reacting 4-bromophenoxy acetic acid derivatives with thiosemicarbazide to form the thiadiazinone ring .
  • Electrophilic substitution : Introducing the 4-bromophenyl group via coupling reactions using palladium catalysts or nucleophilic aromatic substitution .
  • Purification : Column chromatography or recrystallization in ethanol/dimethylformamide mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–Br bond length ~1.89 Å) .
  • NMR spectroscopy : 1H^1\text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm; thiadiazinone NH at δ 10.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 490.98) .

Q. How is the preliminary biological activity of this compound screened?

  • In vitro antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DOE) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and stoichiometry to maximize yield .
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. CuI for coupling reactions; optimal conditions may reduce byproducts by 15–20% .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Derivatization : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or F) and compare bioactivity .
  • Electronic effects : Use Hammett constants to correlate substituent electronegativity with antimicrobial potency (e.g., σBr_{Br} = 0.23 vs. σCl_{Cl} = 0.47) .

Q. How should researchers address contradictory data in biological activity reports?

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity before testing .
  • Statistical analysis : Apply ANOVA to compare results across studies; significant differences (p < 0.05) may indicate methodological discrepancies .

Q. What computational methods predict this compound’s target interactions?

  • Molecular docking : Simulate binding to enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; docking scores < -7 kcal/mol suggest strong affinity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Notes on Evidence Utilization

  • Structural and methodological insights were derived from peer-reviewed studies on analogous bromophenyl-thiadiazinones .
  • Advanced FAQs integrate experimental design principles (e.g., DOE, statistical rigor) from pharmacology and materials science literature .

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